BenchChemオンラインストアへようこそ!

6-Amino-3-bromo-2-fluorobenzoic acid

Medicinal Chemistry Organic Synthesis Physicochemical Profiling

Ensure synthetic success with this precise polysubstituted scaffold. Compared to de-brominated analogs, the bromine handle enables direct Suzuki-Miyaura coupling, saving synthetic steps. Its distinct pKa (3.62) and LogP (+0.18 vs. non-brominated forms) are critical for modulating ADME in kinase inhibitor programs. Accept no substitutes for your SAR studies.

Molecular Formula C7H5BrFNO2
Molecular Weight 234.02 g/mol
CAS No. 1036756-03-2
Cat. No. B1374297
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Amino-3-bromo-2-fluorobenzoic acid
CAS1036756-03-2
Molecular FormulaC7H5BrFNO2
Molecular Weight234.02 g/mol
Structural Identifiers
SMILESC1=CC(=C(C(=C1N)C(=O)O)F)Br
InChIInChI=1S/C7H5BrFNO2/c8-3-1-2-4(10)5(6(3)9)7(11)12/h1-2H,10H2,(H,11,12)
InChIKeyNUEJVMJQKLRHCO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





6-Amino-3-bromo-2-fluorobenzoic Acid (CAS 1036756-03-2): Structural and Physicochemical Baseline for Procurement


6-Amino-3-bromo-2-fluorobenzoic acid (CAS 1036756-03-2) is a polysubstituted benzoic acid derivative characterized by the simultaneous presence of an amino group at the 6-position, a bromine atom at the 3-position, and a fluorine atom at the 2-position on the aromatic ring . With a molecular formula of C7H5BrFNO2 and a molecular weight of 234.02 g/mol, this compound serves as a key building block in medicinal chemistry, particularly in the synthesis of kinase inhibitors and other bioactive molecules . Its unique substitution pattern imparts distinct physicochemical properties, including a predicted pKa of 3.62 ± 0.10, a density of 1.877 ± 0.06 g/cm³, and a computed LogP of 1.8686, which influence its reactivity and handling characteristics .

Why Generic Substitution of 6-Amino-3-bromo-2-fluorobenzoic Acid Fails: A Quantitative Comparator Analysis


The precise substitution pattern of 6-amino-3-bromo-2-fluorobenzoic acid is critical for its intended synthetic utility. Replacing it with a close analog—such as the non-aminated 3-bromo-2-fluorobenzoic acid or the de-brominated 6-amino-2-fluorobenzoic acid—introduces quantifiable changes in key molecular properties that can derail downstream chemistry. For instance, the presence of the amino group elevates the pKa from 2.88 to 3.62, altering solubility and reactivity in aqueous coupling conditions [1]. Similarly, the bromine substituent provides a handle for cross-coupling reactions (e.g., Suzuki-Miyaura) that is absent in the de-brominated analog, while also increasing lipophilicity (ΔLogP +0.18) and molecular weight (+79.9 Da) relative to the non-brominated comparator [2]. These differences underscore the risk of generic substitution: using an analog with a different pKa, reactivity profile, or steric environment can lead to failed syntheses, lower yields, or off-target biological activity in derived compounds. The following quantitative evidence guide provides the specific, measurable differentiators that justify the selection of this precise CAS number over its closest alternatives.

Quantitative Differentiation Evidence for 6-Amino-3-bromo-2-fluorobenzoic Acid vs. Closest Analogs


pKa Shift of +0.74 Units Confers Enhanced Water Solubility for Aqueous Coupling vs. Non-Aminated 3-Bromo-2-fluorobenzoic Acid

The introduction of an amino group at the 6-position significantly increases the predicted pKa of the benzoic acid moiety. Compared to 3-bromo-2-fluorobenzoic acid (CAS 161957-56-8), which has a predicted pKa of 2.88 ± 0.10, the target compound exhibits a predicted pKa of 3.62 ± 0.10 [1]. This +0.74 unit difference translates to a ~5.5-fold lower concentration of the protonated (less water-soluble) species at neutral pH, potentially improving solubility and reactivity in aqueous amide coupling reactions.

Medicinal Chemistry Organic Synthesis Physicochemical Profiling

LogP Increase of +0.18 Enhances Membrane Permeability vs. De-Brominated 6-Amino-2-fluorobenzoic Acid

The presence of the bromine atom at the 3-position increases the lipophilicity of the molecule relative to its de-brominated analog. The computed LogP for 6-amino-3-bromo-2-fluorobenzoic acid is 1.8686, compared to a reported LogP of 1.68730 for 6-amino-2-fluorobenzoic acid (CAS 434-76-4) [1]. This +0.18 LogP difference corresponds to a ~51% increase in the octanol-water partition coefficient, which can significantly impact membrane permeability and cellular uptake in biological assays.

Drug Design ADME Lipophilicity

Bromine Substituent Provides a Versatile Synthetic Handle Absent in Non-Halogenated 6-Amino-2-fluorobenzoic Acid

The bromine atom at the 3-position is a critical functional group for transition metal-catalyzed cross-coupling reactions. In contrast, 6-amino-2-fluorobenzoic acid (CAS 434-76-4) lacks this halogen, rendering it inert in reactions such as Suzuki-Miyaura, Stille, or Buchwald-Hartwig couplings without prior halogenation . The presence of the bromine atom in the target compound provides a direct, orthogonal handle for introducing diverse aryl, alkenyl, or alkyl groups at the 3-position. This is a key differentiator: the brominated analog can be directly advanced in convergent synthetic sequences, whereas the non-brominated analog requires additional functionalization steps, increasing cost and reducing overall yield.

Cross-Coupling Suzuki-Miyaura Medicinal Chemistry

Molecular Weight Increase of 79.9 Da Distinguishes Halogenation State and Enables MS-Based Tracking

The substitution of a hydrogen atom with a bromine atom at the 3-position results in a significant molecular weight difference. 6-Amino-3-bromo-2-fluorobenzoic acid has a molecular weight of 234.02 g/mol, while its de-brominated analog, 6-amino-2-fluorobenzoic acid (CAS 434-76-4), has a molecular weight of 154.12 g/mol . This +79.9 Da difference (approximately 52% increase) is easily discernible by mass spectrometry, providing a clear analytical marker for confirming the correct compound's identity and purity in complex reaction mixtures. Furthermore, the characteristic isotopic pattern of bromine (1:1 ratio of M and M+2 peaks) provides an additional, unambiguous confirmation of the presence of bromine.

Analytical Chemistry Mass Spectrometry Quality Control

Orthogonal Reactivity of Amino and Carboxylic Acid Groups Enables Regioselective Functionalization Not Possible with 3-Bromo-2-fluorobenzoic Acid

The target compound possesses two orthogonal nucleophilic/electrophilic handles: the amino group and the carboxylic acid. 3-Bromo-2-fluorobenzoic acid (CAS 161957-56-8) lacks the amino group, limiting its derivatization to reactions at the carboxylic acid (e.g., amide bond formation) or cross-coupling at the bromide [1]. In contrast, the presence of the amino group in 6-amino-3-bromo-2-fluorobenzoic acid allows for selective acylation, sulfonylation, or reductive amination without affecting the carboxylic acid moiety (especially if protected). This orthogonal reactivity enables the construction of more complex, multi-functionalized scaffolds in a convergent manner, reducing the number of linear synthetic steps.

Protecting Group Strategy Sequential Derivatization Chemical Biology

Differential Hazard Profile: Acute Oral Toxicity Classification vs. Non-Aminated 3-Bromo-2-fluorobenzoic Acid

6-Amino-3-bromo-2-fluorobenzoic acid carries a GHS classification for acute oral toxicity (H302: Harmful if swallowed, Category 4), skin irritation (H315), eye irritation (H319), and respiratory irritation (H335) . In contrast, 3-bromo-2-fluorobenzoic acid is primarily classified as an irritant (Xi) with risk phrase R36 (Irritating to eyes), but without the acute oral toxicity warning [1]. While both compounds require standard laboratory precautions, the presence of the amino group introduces a distinct hazard profile that necessitates specific handling procedures (e.g., avoiding ingestion and ensuring adequate ventilation).

Safety Handling Regulatory Compliance

Optimal Procurement Scenarios for 6-Amino-3-bromo-2-fluorobenzoic Acid Based on Verified Differentiation Data


Synthesis of Kinase Inhibitors Requiring Precise Physicochemical Tuning

This building block is ideally suited for medicinal chemistry programs targeting kinases, particularly those where modulating lipophilicity and pKa is critical for achieving desired ADME properties. The quantifiably higher LogP (+0.18) and pKa (+0.74) compared to non-brominated or non-aminated analogs, respectively, provide a rational basis for selecting this scaffold when SAR studies indicate a need for increased membrane permeability or improved aqueous solubility. Its use as an intermediate in the synthesis of allosteric EGFR inhibitors, plasma kallikrein inhibitors, and HPK1 inhibitors has been documented in patent literature .

Convergent Synthesis of Diversified Compound Libraries via Pd-Catalyzed Cross-Coupling

The presence of the aryl bromide enables direct Suzuki-Miyaura and other cross-coupling reactions, allowing for the rapid generation of diverse analogs from a common advanced intermediate. This is a key differentiator from the de-brominated analog, which would require additional halogenation steps. The orthogonal amino and carboxylic acid groups further allow for sequential functionalization, making this compound a highly versatile scaffold for parallel synthesis in drug discovery .

Analytical Method Development and Quality Control of Halogenated Intermediates

The substantial molecular weight difference (+79.9 Da) and characteristic bromine isotopic pattern relative to non-halogenated analogs make this compound an excellent standard for developing and validating LC-MS and GC-MS methods. It can be used to track reaction progress, quantify impurities, and confirm the identity of synthetic intermediates in multi-step syntheses of pharmaceuticals and agrochemicals [1].

Structure-Based Drug Design for Targets with Defined Halogen-Binding Pockets

The specific 2-fluoro-3-bromo substitution pattern may be critical for engaging halogen-bonding interactions in certain protein binding sites. While direct activity data for the free acid is limited, its use as a key fragment in potent kinase inhibitors (e.g., allosteric EGFR inhibitors) suggests that this precise arrangement of substituents is favored for achieving high affinity and selectivity. Researchers employing fragment-based drug design or structure-guided optimization should prioritize this exact regioisomer to maintain the validated binding mode .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

44 linked technical documents
Explore Hub


Quote Request

Request a Quote for 6-Amino-3-bromo-2-fluorobenzoic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.